molecular formula C20H21NO B1208292 Butinoline CAS No. 968-63-8

Butinoline

Cat. No.: B1208292
CAS No.: 968-63-8
M. Wt: 291.4 g/mol
InChI Key: LWPXJPFOEPMIRG-UHFFFAOYSA-N
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Preparation Methods

Butinoline can be synthesized through various synthetic routes. One common method involves the reaction of pyrrolidinium, 1-[(2,5-dioxo-1-pyrrolidinyl)methyl]-1-(4-hydroxy-4,4-diphenyl-2-butyn-1-yl)-, chloride (1:1) with appropriate reagents . The reaction conditions typically involve a buffer solution with a pH of 9.71 in water at 22°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Butinoline undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced derivatives.

    Substitution: Substitution reactions involving this compound can lead to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Butinoline has several scientific research applications, including:

Mechanism of Action

Butinoline exerts its effects by inhibiting the action of acetylcholine, a neurotransmitter involved in muscle contraction. It binds to muscarinic acetylcholine receptors, preventing acetylcholine from binding and activating these receptors. This inhibition reduces muscle spasms and provides relief from conditions like gastritis . The molecular targets involved include muscarinic acetylcholine receptors, and the pathways affected are those related to acetylcholine signaling.

Comparison with Similar Compounds

Butinoline is unique compared to other anticholinergic compounds due to its specific structure and properties. Similar compounds include:

    Atropine: Another anticholinergic drug used to treat muscle spasms and other conditions.

    Scopolamine: Used for its anticholinergic and antiemetic properties.

    Hyoscyamine: Similar to atropine, used to treat various gastrointestinal disorders.

This compound’s uniqueness lies in its specific molecular structure, which provides distinct pharmacological properties and applications .

Properties

CAS No.

968-63-8

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

1,1-diphenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol

InChI

InChI=1S/C20H21NO/c22-20(18-10-3-1-4-11-18,19-12-5-2-6-13-19)14-9-17-21-15-7-8-16-21/h1-6,10-13,22H,7-8,15-17H2

InChI Key

LWPXJPFOEPMIRG-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

C1CCN(C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Key on ui other cas no.

968-61-6
54118-66-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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